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Compound of Interest

Compound Name:
7-methoxy-1H-indole-2-

carbaldehyde

CAS No.: 30464-91-6

Cat. No.: B1610037

Get Quote

Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals.[1][2][3]

Scope: Definitive differentiation of Indole-2-carbaldehyde (2-CHO) from its most common

regioisomer, Indole-3-carbaldehyde (3-CHO), and other positional isomers using 1D and 2D

NMR techniques.

Executive Summary & Mechanistic Rationale
In indole synthesis—particularly via Vilsmeier-Haack or lithiation/formylation sequences—

regioselectivity is the primary analytical challenge.[4] The Vilsmeier-Haack reaction

overwhelmingly favors the electron-rich C3 position, yielding Indole-3-carbaldehyde.[4]

Conversely, C2-lithiation (protected indole) followed by DMF quenching yields Indole-2-

carbaldehyde.[1][4]

Misidentification often occurs because both isomers present as "indole + aldehyde" systems

with similar polarity.[1][4] However, their NMR signatures differ radically due to the electronic

environment of the pyrrole ring protons.[1]
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The "H2" vs. "H3" Diagnostic: The most reliable 1H NMR differentiator is the chemical shift

and coupling pattern of the remaining proton on the pyrrole ring.[1]

In 3-CHO: The remaining proton is H2.[4] It is flanked by the indole nitrogen and the C3-

carbonyl, causing significant deshielding (

~8.3 ppm) and a characteristic coupling to the NH proton (

Hz).[1]

In 2-CHO: The remaining proton is H3.[4] It is less deshielded (

~7.3 ppm) and typically appears as a singlet or shows only weak long-range coupling (

), as it is not vicinal to the NH proton.[1]

Comparative NMR Data Analysis
1H NMR Spectroscopic Signatures (DMSO-d6)[1][4][5][6]
The following table contrasts the key signals. Note the dramatic shift difference between H2 (in

3-CHO) and H3 (in 2-CHO).
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Signal Assignment
Indole-3-

carbaldehyde (3-
CHO)

Indole-2-

carbaldehyde (2-
CHO)

Differentiation Logic

Aldehyde (-CHO) 9.93 ppm (s) 9.88 ppm (s)
Non-diagnostic. Shifts

are too similar.[1][4]

Indole NH 12.14 ppm (br s)
~11.8 - 12.0 ppm (br

s)

Weak diagnostic. Both

are highly deshielded

in DMSO.[1]

Pyrrole Proton

H2:

8.29 ppm (d,

Hz)

H3:

7.30 - 7.40 ppm (s)

PRIMARY

DIAGNOSTIC. H2 is

~1 ppm downfield of

H3.[1]

Coupling Pattern

H2 couples to NH

(collapses to singlet

with

).

H3 is a singlet (no

vicinal NH coupling).

[1]

H2-NH coupling is

specific to 3-

substituted indoles.[1]

[4]

Benzene Ring

H4:

8.08 (d); H7:

7.50 (d)

H4:

7.77 (d); H7:

7.48 (d)

H4 is more deshielded

in 3-CHO due to peri-

effect of C3-carbonyl.

[1]

13C NMR Chemical Shifts (DMSO-d6)[1][4]
Carbon spectroscopy provides a secondary confirmation, particularly through the shifts of the

functionalized carbons.[1]
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Carbon Position
Indole-3-

carbaldehyde

Indole-2-

carbaldehyde
Mechanistic Insight

C=O[1][4] (Aldehyde) 185.3 ppm 182.9 ppm
3-CHO is slightly more

deshielded.[1][4]

C2 (Pyrrole) 136.8 ppm (CH)
136.9 ppm

(Quaternary)

In 3-CHO, C2 is a CH.

[1] In 2-CHO, C2 is

Quaternary.[1][4]

C3 (Pyrrole)
118.4 ppm

(Quaternary)
115.6 ppm (CH)

Key Check: DEPT-135

will show C2 as

positive in 3-CHO, but

C3 as positive in 2-

CHO.[1]

Experimental Validation Workflow
Sample Preparation Protocol
To ensure resolution of the NH-H2 coupling (crucial for identifying the 3-isomer), the sample

must be dry and free of acidic impurities which catalyze proton exchange.[1]

Solvent: Use high-quality DMSO-d6 (99.9% D).[1][4] CDCl3 can be used, but DMSO

provides sharper NH signals.[1]

Concentration: Dissolve 5–10 mg of product in 0.6 mL solvent.

Drying: If NH signals are broad/absent, filter the solution through a small plug of anhydrous

or basic alumina (directly into the NMR tube) to remove trace acids.[1]

Diagnostic Decision Tree
Use this flowchart to rapidly classify your product.
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Start: Acquire 1H NMR in DMSO-d6

Analyze Pyrrole Proton Region
(7.0 - 8.5 ppm)

Signal at ~8.3 ppm
(Doublet, J ~3 Hz)

Deshielded Signal

Signal at ~7.3 ppm
(Singlet)

Shielded Signal

Verify Coupling:
Does it collapse with D2O shake?

Result: Indole-2-Carbaldehyde
(H3 proton confirms C2-substitution)

Result: Indole-3-Carbaldehyde
(H2 proton confirms C3-substitution)

Yes (Coupled to NH)

Click to download full resolution via product page

Figure 1: Decision tree for differentiating Indole-2-carbaldehyde from Indole-3-carbaldehyde

based on 1H NMR chemical shifts and coupling constants.

Advanced Verification: 2D NMR (HMBC)
If 1D NMR is ambiguous (e.g., due to overlapping aromatic signals), HMBC (Heteronuclear

Multiple Bond Correlation) is the definitive "gold standard" proof.[1] It correlates the Aldehyde

proton to distinct ring carbons.[1][4]

HMBC Correlation Logic
Indole-3-carbaldehyde:

The Aldehyde proton (
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9.[1][2][3][4]93) correlates to C3 (Quaternary, ~118 ppm), C3a (Quaternary, ~124 ppm),
and C2 (CH, ~137 ppm).[1]

Key Observation: You see a correlation to a CH carbon at ~137 ppm.[1][4]

Indole-2-carbaldehyde:

The Aldehyde proton (

9.[1][2][3][4]88) correlates to C2 (Quaternary, ~137 ppm) and C3 (CH, ~115 ppm).[1]

Key Observation: You see a correlation to a CH carbon at ~115 ppm.[1][4]

Aldehyde Proton
(~9.9 ppm)

Carbon at ~137 ppm
(C2 position)HMBC Correlation

Carbon at ~115-118 ppm
(C3 position)

HMBC Correlation

Indole-3-CHOIf C is CH (DEPT+)

Indole-2-CHO

If C is Quaternary (DEPT-)

If C is Quaternary (DEPT-)

If C is CH (DEPT+)

Click to download full resolution via product page

Figure 2: HMBC/DEPT logic flow. The hybridization (CH vs Cq) of the carbon coupling to the

aldehyde proton definitively assigns the regioisomer.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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